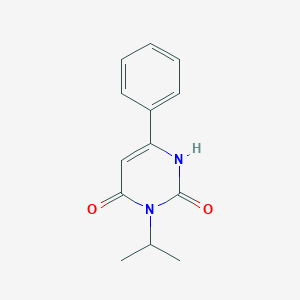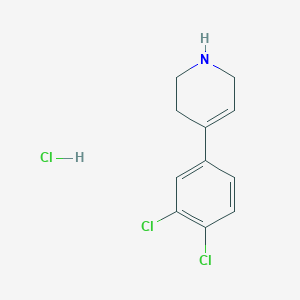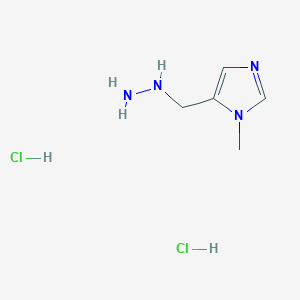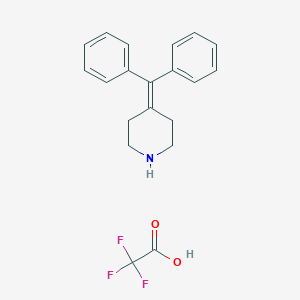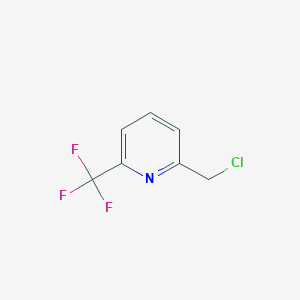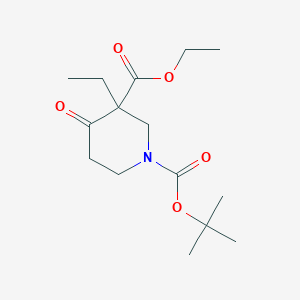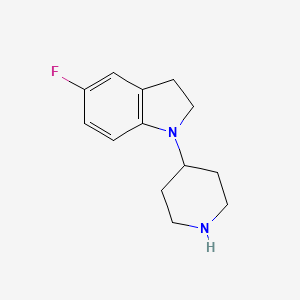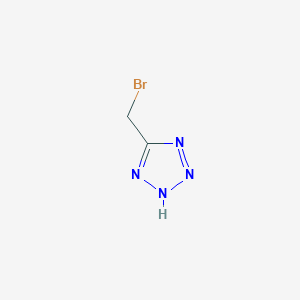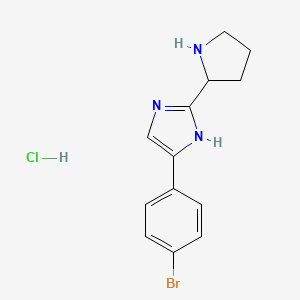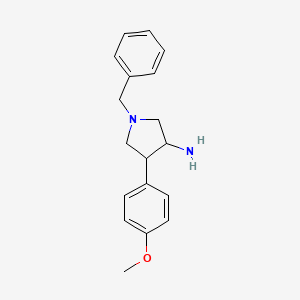![molecular formula C20H26N2O6 B1469539 6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid CAS No. 1251011-09-2](/img/structure/B1469539.png)
6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Vue d'ensemble
Description
6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid is a useful research compound. Its molecular formula is C20H26N2O6 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Chemistry
Spirocyclic compounds similar to the one have been studied for their supramolecular arrangements. For instance, cyclohexane-5-spirohydantoin derivatives, which share a spirocyclic core with the subject compound, have been analyzed for their molecular and crystal structures. These studies revealed that the substituents on the cyclohexane ring play a crucial role in the formation of supramolecular arrangements, with the presence of hydrogen bond rings being a significant structural feature (Graus et al., 2010).
Organic Synthesis
In the realm of organic synthesis, the versatility of spirocyclic compounds as building blocks for the synthesis of complex molecules has been demonstrated. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound structurally related to the chemical , has been shown to be highly reactive in Michael additions and Diels–Alder reactions, leading to the synthesis of new cyclopropyl-containing amino acids (Limbach et al., 2009). Another study highlighted the cycloaddition reactions of Schiff bases with ketenes generated by pyrolysis, yielding spiro compounds with β-lactam and 1,3-dioxolan-4-one structures (Tsuno et al., 2006).
Conformational Analysis
Spirolactams, which are conformationally restricted pseudopeptides, have been synthesized from spirocyclic precursors similar to the target compound. These spirolactams serve as surrogates for dipeptides in peptide synthesis, demonstrating the utility of spirocyclic compounds in mimicking biologically relevant structures. The conformational analyses of these compounds provided insights into their potential as gamma-turn and type II beta-turn mimetics (Fernandez et al., 2002).
Catalysis and Inhibition
Research has also explored the catalytic applications of spirocyclic compounds, including their role in the oxidation of alcohols to carbonyl compounds using molecular oxygen (Iwahama et al., 2000). Additionally, spirocyclopropane derivatives, related to the spirocyclic framework, have been investigated for their corrosion inhibition properties, showcasing the potential of these compounds in material science (Chafiq et al., 2020).
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-2,7-diazaspiro[3.4]octane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-12-20(13-22)11-21(9-15(20)16(23)24)17(25)27-10-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJZCYLNCZVMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



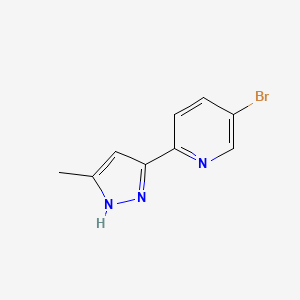

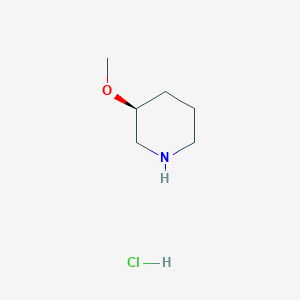
![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)
